molecular formula C20H19N3O6 B4298994 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide

Cat. No. B4298994
M. Wt: 397.4 g/mol
InChI Key: YQKQXQQRLJTGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of isoindoline compounds, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide is not fully understood. However, it has been shown to act through a variety of pathways, including inhibition of inflammatory cytokines, modulation of cell signaling pathways, and induction of apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its biological activities.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide are diverse and depend on the specific biological system being studied. In general, the compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects, which may be due to its ability to induce apoptosis in cancer cells. The compound has also been shown to have antiviral properties, which may be due to its ability to inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide in lab experiments is its diverse range of biological activities. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable tool for investigating a variety of biological systems. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide. One area of research could be to further investigate the compound's mechanism of action, which may provide insight into its diverse biological activities. Another area of research could be to explore the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, the compound could be used as a starting point for the development of new drugs with improved efficacy and selectivity. Overall, the compound has great potential for further research and development in the field of medicinal chemistry.

Scientific Research Applications

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been used in studies investigating the mechanisms of these activities, as well as in drug discovery and development.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-2-29-13-9-10-16(17(12-13)23(27)28)21-18(24)8-5-11-22-19(25)14-6-3-4-7-15(14)20(22)26/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKQXQQRLJTGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Reactant of Route 6
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.